N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Physicochemical profiling Drug-likeness Permeability

This N,N-disubstituted benzamide features an ortho-chloro, para-fluoro, and furan-2-ylmethyl substitution pattern that maps directly onto the pharmacophore of furanylbenzamide SHP2 inhibitors (Raveendra-Panickar et al., 2022). The 4-fluoro group blocks para-hydroxylation metabolism, while the ortho-Cl and furan ring provide orthogonal synthetic handles for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), electrophilic substitution, and ¹⁸F radiolabeling. With XLogP3 4.2 and tPSA 33.5 Ų, this scaffold enables rapid SAR exploration of halogen effects on SHP2 WT/E76K mutant selectivity (up to 73-fold) and CETP inhibitory potency improvement beyond the 1–2 μM baseline. Procure this building block to accelerate medicinal chemistry programs targeting kinase, CETP, and SHP2 pathways.

Molecular Formula C19H15ClFNO2
Molecular Weight 343.8 g/mol
Cat. No. B11406171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
Molecular FormulaC19H15ClFNO2
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C19H15ClFNO2/c20-18-6-2-1-4-15(18)12-22(13-17-5-3-11-24-17)19(23)14-7-9-16(21)10-8-14/h1-11H,12-13H2
InChIKeyFLRKABAMHPEBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide (CAS 874191-87-4): Physicochemical and Structural Baseline for Procurement Evaluation


N-(2-Chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide (CAS 874191-87-4) is a fully synthetic, tertiary benzamide featuring a 4-fluorobenzamide core N,N-disubstituted with 2‑chlorobenzyl and furan‑2‑ylmethyl groups [1]. Its molecular formula is C₁₉H₁₅ClFNO₂ and its molecular weight is 343.8 g·mol⁻¹ [1]. The compound is catalogued in the PubChem (CID 16043846) and ZINC (ZINC85541324) screening libraries, and it is commercially offered by several building‑block suppliers [1][2]. It serves as a scaffold‑diversification intermediate in medicinal chemistry programmes targeting kinases, CETP, and SHP2, though direct bioactivity data remain sparse [3][4].

Why N-(2-Chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide Cannot Be Replaced by Common In‑Class Benzamide Analogs


Within the N,N‑disubstituted benzamide chemical space, subtle variations in halogen position and heteroaryl N‑substituent drastically alter lipophilicity, hydrogen‑bond acceptor count, and topological polar surface area, which in turn govern passive permeability, CYP450 susceptibility, and target‑engagement kinetics [1][2]. Replacing the ortho‑chlorobenzyl group with a para‑chloro isomer, or omitting the 4‑fluoro substituent on the benzamide ring, yields molecules with measurably different calculated logP and tPSA values that cannot be assumed to recapitulate the same pharmacological or physicochemical profile [1]. The co‑presence of the electron‑withdrawing 4‑fluoro group and the hydrogen‑bond‑accepting furan ring creates a unique electrostatic surface that has been specifically exploited in furanylbenzamide SHP2 inhibitor design; generic analogs lacking this precise substitution pattern consistently show altered selectivity windows and potency shifts of ≥5‑fold against related phosphatase targets [2].

N-(2-Chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: 4‑Fluoro Substitution Increases Lipophilicity and Reduces tPSA Relative to the Des‑Fluoro Analog

The 4‑fluoro substituent on the benzamide ring of the target compound (C₁₉H₁₅ClFNO₂) increases calculated logP and reduces topological polar surface area compared with the des‑fluoro analog N‑(2‑chlorobenzyl)‑N‑(furan‑2‑ylmethyl)benzamide (C₁₉H₁₆ClNO₂, CAS 879937‑34‑5) [1]. These computed differences are consistent with the known effect of aromatic fluorine substitution on passive membrane permeability and oral absorption potential [2].

Physicochemical profiling Drug-likeness Permeability

Regioisomeric Differentiation: Ortho‑Chloro vs. Meta‑Chloro Substitution on the N‑Benzyl Group Alters Molecular Shape and Predicted Target Binding

The target compound bears an ortho‑chloro substituent on the N‑benzyl ring, whereas the commercially available regioisomer N‑(3‑chlorobenzyl)‑4‑fluoro‑N‑(furan‑2‑ylmethyl)benzamide (CAS not assigned; MW ≈ 343.8 g·mol⁻¹) carries the chlorine at the meta position . Literature precedent in chlorobenzyl benzamide CETP inhibitors demonstrates that the ortho‑chloro orientation can influence the dihedral angle of the benzyl group and thereby the three‑dimensional presentation of the pharmacophore, leading to differential docking scores and in vitro potency [1]. Although direct head‑to‑head IC₅₀ data for these two specific regioisomers are not publicly available, the SAR trend observed for closely related chlorobenzyl benzamides (compounds 8a–d) demonstrates that halogen position on the N‑benzyl ring modulates CETP inhibitory activity by ≥2‑fold [1].

Regioisomer comparison Molecular recognition Kinase inhibitor design

Hydrogen‑Bond Acceptor Capacity: The Furan Ring Provides a Unique H‑Bond Acceptor Profile Absent in Phenyl or Thiophene Analogs

The furan‑2‑ylmethyl N‑substituent of the target compound contributes one oxygen atom capable of acting as a hydrogen‑bond acceptor (HBA count = 3 total for the molecule) [1]. Replacing the furan oxygen with sulfur (thiophene analog: 4‑fluoro‑N‑(furan‑2‑ylmethyl)‑N‑(thiophen‑2‑ylmethyl)benzamide) or with a phenyl ring eliminates or alters this H‑bond acceptor site [2]. In the context of furanylbenzamide SHP2 inhibitors, the furan oxygen has been implicated in key polar interactions within the catalytic domain; its replacement by a thiophene (weaker H‑bond acceptor) or phenyl (no heteroatom acceptor) consistently reduces inhibitory potency [3]. The computed HBA count of 3 for the target compound differs from the thiophene analog (HBA ≈ 2–3 depending on sulfur engagement) and the phenyl analog (HBA = 2), providing a quantifiable differentiation in molecular recognition capacity [1].

Hydrogen bonding Scaffold hopping Medicinal chemistry

Synthetic Tractability Differentiation: One‑Step Acylation Route with Commercially Available Precursors

The target compound is accessible via a single‑step acylation of commercially available N‑(2‑chlorobenzyl)‑furan‑2‑ylmethylamine with 4‑fluorobenzoyl chloride under standard basic conditions, a protocol adapted from general benzamide synthesis [1]. In contrast, several close analogs (e.g., 4‑fluoro‑N‑(furan‑2‑ylmethyl)‑N‑(thiophen‑2‑ylmethyl)benzamide) require multi‑step sequences involving heteroaryl aldehyde intermediates or protecting‑group strategies, increasing synthetic complexity and cost [2]. The availability of the pre‑formed secondary amine intermediate from multiple suppliers enables rapid analogue generation for medicinal chemistry SAR exploration, reducing lead time from weeks to days [1][3].

Synthetic accessibility Building block Chemical procurement

N-(2-Chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide – Evidence‑Linked Research and Industrial Application Scenarios


Medicinal Chemistry Hit‑to‑Lead Optimization of Furanylbenzamide SHP2 Inhibitors

The ortho‑chloro, para‑fluoro, and furan‑2‑ylmethyl substitution pattern of this compound maps directly onto the pharmacophore of furanylbenzamide SHP2 inhibitors described by Raveendra‑Panickar et al. (2022), where the furan oxygen engages the catalytic domain and the halogenated benzyl group occupies a hydrophobic sub‑pocket [1]. Procurement of this building block enables rapid SAR exploration around the N‑benzyl position to probe ortho‑ vs. para‑halogen effects on SHP2 WT and E76K mutant selectivity, which has been shown to vary by up to 73‑fold in related analogs [1].

CETP Inhibitor Scaffold Diversification with Defined Physicochemical Properties

The measured XLogP3 of 4.2 and tPSA of 33.5 Ų place this compound in a favorable drug‑like space for neutral, passive‑permeable CETP inhibitors [2]. The chlorobenzyl benzamide scaffold has validated CETP inhibitory activity (IC₅₀ = 1.6 μM for lead compound 8a), and the 4‑fluoro substitution offers a handle for further metabolic stabilization via blockade of para‑hydroxylation – a known clearance route for unsubstituted benzamides [2][3]. This makes the compound a suitable starting point for libraries aimed at improving upon the 1–2 μM potency baseline of first‑generation chlorobenzyl benzamide CETP inhibitors.

Chemical Biology Probe Development Requiring Orthogonal Halogen Reactivity

The simultaneous presence of a chlorine atom (on the 2‑chlorobenzyl group) and a fluorine atom (on the 4‑fluorobenzamide) provides two orthogonal halogen handles for late‑stage functionalization: the aryl chloride can participate in Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig), while the aryl fluoride can serve as a ¹⁸F radiolabeling precursor for PET imaging applications, as demonstrated for related fluorobenzamide sigma‑receptor ligands [4]. The furan ring further offers a site for electrophilic substitution or oxidation to a maleic anhydride equivalent for bioconjugation [3].

Computational Chemistry Benchmarking of Halogen‑Bonding and Polar‑π Interactions

The well‑defined 3D structure, moderate conformational flexibility (5 rotatable bonds), and the presence of both a halogen‑bond donor (C–Cl) and a π‑excessive heteroarene (furan) make this compound a valuable test case for validating force‑field parameters and DFT calculations of halogen‑bonding and polar‑π interactions in protein‑ligand complexes [2]. Its computed descriptors (XLogP3 = 4.2, tPSA = 33.5 Ų, 0 H‑bond donors) provide a clean baseline for molecular dynamics simulations of membrane permeation [2].

Quote Request

Request a Quote for N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.